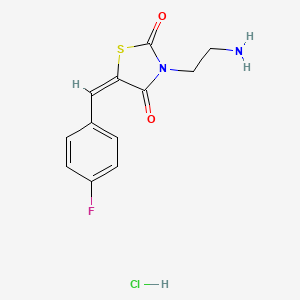

N-(3-chloro-2-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide, also known as N-methyl-3-chlorobenzothiazol-2-amine 1,1-dioxide (MBCT), is a synthetic compound that has been used in the scientific research community for a variety of purposes. MBCT is a small molecule that is structurally similar to certain natural compounds found in the body, and it has been studied for its potential to interact with various enzymes and receptors in the body. MBCT has been used in the laboratory to study the effects of various drugs and compounds on the body, as well as for its potential applications in medical research.

Scientific Research Applications

Antitumor Properties

N-(3-chloro-2-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide and its derivatives demonstrate significant antitumor properties. The amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have shown potent antitumor activities both in vitro and in vivo. These compounds are metabolized by cytochrome P450 1A1 into active and inactive metabolites. Modifications to the benzothiazole nucleus have been explored to overcome metabolic inactivation and improve solubility and stability. For example, the lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has shown significant potential for clinical evaluation due to its ability to persist in plasma and exhibit cytocidal activity against specific carcinoma cell lines (Bradshaw et al., 2002).

Antimicrobial and Cytotoxic Activity

Derivatives of this compound have shown promising antimicrobial and cytotoxic activities. For instance, azetidine-2-one derivatives of 1H-benzimidazole, which incorporate the benzothiazole structure, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. Certain compounds in this series exhibited notable antibacterial activity, while others demonstrated significant cytotoxic activity in vitro (Noolvi et al., 2014).

Chemical Synthesis and Transformations

This compound is also significant in the field of chemical synthesis. Various methodologies have been developed to synthesize and transform this compound and its derivatives for different applications. For example, the synthesis of novel biologically active derivatives starting from ultrasonic-mediated N-alkylation of sodium saccharin has been reported. The resulting compounds were further evaluated for their antibacterial and radical scavenging activities (Zia-ur-Rehman et al., 2009).

properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S/c1-9-11(15)6-4-7-12(9)16-14-10-5-2-3-8-13(10)20(18,19)17-14/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAXNIYXSBBWAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methoxyphenyl)methyl]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2380038.png)

![Ethyl[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2380039.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2380040.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2380041.png)

![N-(4-methylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380044.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380048.png)

![5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole](/img/structure/B2380049.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2380051.png)

![N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2380052.png)

![6-Oxa-2-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2380053.png)

![6,7-Dimethyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380056.png)